Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate
CAS No.: 3446-72-8
Cat. No.: VC3852129
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3446-72-8 |
---|---|
Molecular Formula | C13H14ClNO2 |
Molecular Weight | 251.71 g/mol |
IUPAC Name | ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate |
Standard InChI | InChI=1S/C13H14ClNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 |
Standard InChI Key | BEIZRBAYMLMWPP-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C |
Canonical SMILES | CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on an indole ring system, a bicyclic framework comprising a benzene ring fused to a pyrrole ring. Substitutions at the 5-position (chloro) and 2-position (methyl) introduce distinct electronic and steric modifications. The ethyl acetate moiety at the 3-position enhances solubility in organic solvents, facilitating its use in synthetic applications. The IUPAC name, ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, reflects these substituents systematically .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄ClNO₂ |
Molecular Weight | 251.71 g/mol |
CAS Number | 3446-72-8 |
Boiling Point | Not reported |
Melting Point | Not reported |
Density | Not reported |
Solubility | Organic solvents (e.g., DMSO) |
The chloro group’s electronegativity polarizes the indole ring, altering reactivity in electrophilic substitution reactions, while the methyl group influences steric interactions during molecular binding.
Synthesis and Production Methods
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate:
Fischer Indole Synthesis
This classical method involves condensing 5-chloro-2-methylphenylhydrazine with ethyl glyoxylate under acidic conditions (e.g., HCl or H₂SO₄). The reaction proceeds via -sigmatropic rearrangement to form the indole nucleus, followed by esterification. Typical yields range from 60–75%, depending on reaction optimization.
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated indole precursors with ethyl acetate derivatives. This method offers superior regioselectivity and milder conditions, though catalyst costs may limit scalability.
Industrial Production
Large-scale manufacturing utilizes continuous flow reactors to enhance efficiency and safety. Automated systems control parameters such as temperature, pressure, and reagent stoichiometry, achieving yields exceeding 85%. Post-synthesis purification involves column chromatography or recrystallization to attain >97% purity, as commercialized by suppliers .
Activity Type | Model System | Key Finding |
---|---|---|
Anticancer | Colo320 cells | IC₅₀ = 1.72 μM |
Antiviral | Huh-7.5 HCV model | 50–70% viral RNA reduction |
Antibacterial | S. aureus | MIC = 8–16 μg/mL |
Applications in Pharmaceutical and Industrial Research
Drug Discovery Intermediate
The compound’s modular structure allows derivatization at multiple positions. For example:
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Anticancer analogs: Substituting the ethyl ester with a carboxy group improves water solubility for intravenous formulations.
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Neuroprotective agents: Adding a hydroxyl group at the 4-position enhances blood-brain barrier penetration .
Agrochemical Development
Indole derivatives are explored as eco-friendly pesticides. Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate inhibits chitin synthesis in insects, offering a novel mode of action against resistant pest populations .
Comparative Analysis with Structural Analogs
Halogen-Substituted Derivatives
Replacing the chloro group with bromine (ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate) increases molecular weight (296.16 g/mol) and lipophilicity (logP = 3.2 vs. 2.8 for the chloro analog), enhancing blood-brain barrier penetration but reducing aqueous solubility.
Methyl Ester Variants
Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate exhibits faster metabolic clearance due to esterase-mediated hydrolysis, making it less suitable for sustained-release formulations compared to the ethyl ester.
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